

Comparative Reactivity Profile: Morpholino- vs. Piperidino-functionalized Acrylates

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Compound of Interest

Compound Name: Methyl (E)-3-Morpholinoacrylate

CAS No.: 101471-73-2

Cat. No.: B1277401

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Executive Summary

The choice between morpholino- and piperidino-acrylates is rarely a question of intrinsic vinyl reactivity, but rather a strategic decision regarding basicity (

), hydrophilicity (LogP), and metabolic stability.

- Select Morpholinoacrylates when: You require metabolic stability (resistance to oxidative metabolism), lower basicity () to avoid cationic trapping in lysosomes, or hydrogen-bonding capability for aqueous solubility.
- Select Piperidinoacrylates when: You require a highly basic handle () for pH-switching at physiological boundaries, faster nucleophilic substitution kinetics during synthesis, or higher lipophilicity.

Part 1: Chemical & Physical Reactivity Analysis

The core difference lies in the heteroatom at the 4-position of the saturated ring: Oxygen (Morpholine) vs. Methylene (Piperidine). This single substitution dictates the electronic environment of the pendant group.

1. Basicity and Protonation Kinetics

The most consequential difference is the

of the conjugate acid.

- Piperidine (

): The ring is a strong secondary amine base. In physiological buffers (pH 7.4), piperidino-acrylates exist almost exclusively as cationic ammonium species. This increases electrophilicity via inductive effects but may hinder membrane permeability.
- Morpholine (

): The oxygen atom exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the basicity of the nitrogen. At pH 7.4, a significant fraction remains neutral, facilitating membrane crossing and hydrophobic interactions.

2. Nucleophilic Reactivity (Synthesis Context)

When synthesizing these acrylates (e.g., via aza-Michael addition to a diacrylate or transesterification), the Piperidine ring is approximately 10–50x more nucleophilic than Morpholine.

- Mechanism:[1] The lone pair on the piperidine nitrogen is more available (higher HOMO energy) compared to morpholine, where the oxygen's electronegativity pulls electron density away from the nitrogen.
- Practical Implication: Reactions involving piperidine often proceed at room temperature, whereas morpholine analogs may require heating or Lewis acid catalysis (e.g.,

).

3. Polymerization Kinetics (

)

In free radical polymerization (FRP), the vinyl group reactivity is influenced by the solvent's interaction with the pendant amine.

- **Solvent Effects:** Morpholinoethyl acrylate (MEA) shows anomalous kinetics in water/alcohol mixtures.[2] The ether oxygen acts as a hydrogen bond acceptor, creating a "solvent shell" that can sterically hinder propagation or, conversely, stabilize the transition state depending on the solvent polarity.
- **Rate Comparison:** In bulk polymerization, rates are comparable. However, in aqueous media at $\text{pH} < 9$, Piperidinoethyl acrylate (PEA) polymerizes faster due to electrostatic repulsion between the growing cationic polymer chain and the cationic monomer being minimized by counter-ion condensation, or conversely, retarded by charge repulsion depending on ionic strength.

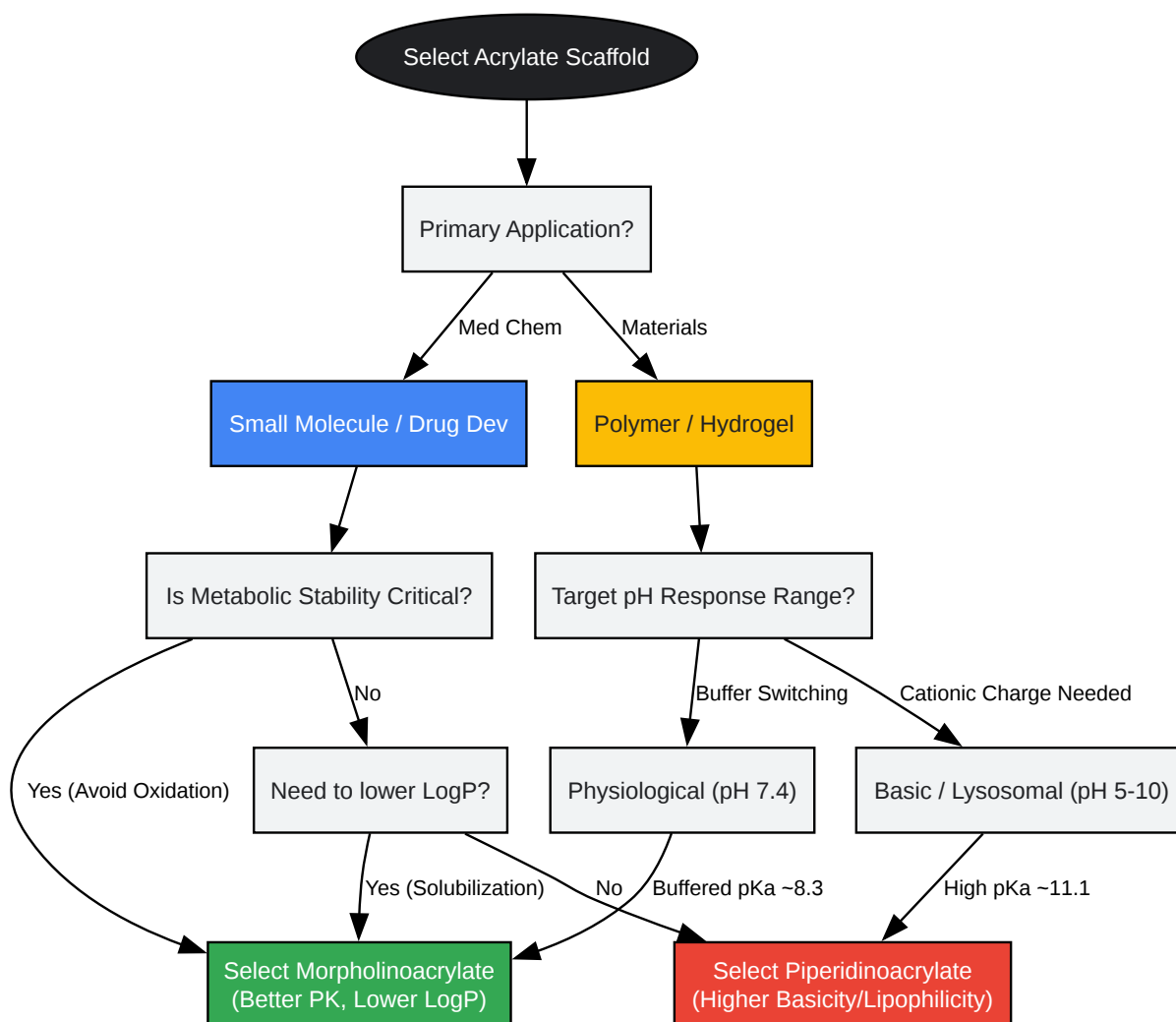
Part 2: Data Summary & Physicochemical Properties

Table 1: Comparative Properties of Ethyl Acrylate Derivatives

Feature	Morpholinoethyl Acrylate (MEA)	Piperidinoethyl Acrylate (PEA)
Structure	6-membered ring w/ O & N	6-membered ring w/ & N
Basicity ()	~8.3 - 8.5	~11.1
LogP (Lipophilicity)	~0.3 (More Hydrophilic)	~1.4 (More Lipophilic)
H-Bond Acceptors	2 (N, O)	1 (N)
Metabolic Stability	High (Resistant to CYP450)	Low (Prone to hydroxylation)
Aza-Michael Rate	Moderate ()	Fast ()
Primary Application	Solubilizing group, metabolic shield	pH-switch, cationic surfactant

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate acrylate based on the intended application environment.



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Figure 1: Decision matrix for selecting between Morpholino- and Piperidino-acrylates based on physicochemical requirements.

Part 4: Experimental Protocols

Protocol A: Kinetic Comparison via Aza-Michael Addition

Objective: To quantify the relative reactivity of morpholine vs. piperidine acting as nucleophiles toward a standard acrylate (e.g., Ethyl Acrylate). This validates the "Formation" reactivity.

Reagents:

- Ethyl Acrylate (1.0 equiv)
- Amine: Morpholine or Piperidine (1.1 equiv)
- Solvent: Acetonitrile () or Methanol ()
- Internal Standard: Mesitylene (0.1 equiv)

Method:

- Preparation: In an NMR tube, dissolve Ethyl Acrylate (0.5 mmol) and Mesitylene (0.05 mmol) in (0.7 mL).
- Initiation: Add the Amine (0.55 mmol) rapidly and invert to mix. Time .
- Monitoring: Immediately insert into NMR spectrometer (pre-shimmed). Acquire NMR spectra every 2 minutes for 1 hour.
- Analysis: Monitor the decay of the acrylate vinyl protons (5.8–6.4 ppm) relative to the Mesitylene aromatic peak (6.8 ppm).
- Calculation: Plot $\ln(\text{intensity})$ vs. time. The slope represents the pseudo-first-order rate constant ().
 - Expected Result: Piperidine will show a steeper slope (higher

) due to higher basicity and lack of inductive electron withdrawal.

Protocol B: Synthesis of 2-(Morpholin-4-yl)ethyl Acrylate (Monomer Synthesis)

Context: Direct esterification is difficult due to polymerization risk. Transesterification is preferred.

Reagents:

- Methyl Acrylate (Excess, solvent/reactant)
- 4-(2-Hydroxyethyl)morpholine (1.0 equiv)
- Catalyst: Dibutyltin oxide (DBTO) or Titanium(IV) isopropoxide (1-2 mol%)
- Inhibitor: Phenothiazine or MEHQ (500 ppm)

Workflow:

- Setup: Equip a 3-neck round bottom flask with a Dean-Stark trap (or fractionation column) and a thermometer.
- Charge: Add 4-(2-Hydroxyethyl)morpholine, Methyl Acrylate (5-10 equiv), Catalyst, and Inhibitor.
- Reflux: Heat to reflux (~80°C). The methanol-methyl acrylate azeotrope will distill over.
- Equilibrium Shift: Continuously remove the distillate to drive the reaction forward (Le Chatelier's principle).
- Workup: Once conversion >95% (GC/TLC), strip excess methyl acrylate under reduced pressure.
- Purification: Distill the product under high vacuum (0.1 mmHg) to avoid thermal polymerization. Note: Piperidino-analogs require slightly higher vacuum temperatures due to higher boiling points.

Part 5: Biological Implications (E-E-A-T)

1. Metabolic Liability (The "Soft Spot"): In drug development, the piperidine ring is a known "metabolic soft spot." Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily hydroxylate the carbon alpha to the nitrogen, leading to ring opening or N-dealkylation.

- Morpholine Advantage: The oxygen atom reduces the electron density of the ring, making it significantly more resistant to oxidative metabolism. This is why morpholine is frequently swapped for piperidine during Lead Optimization to improve half-life ().

2. Covalent Warhead Reactivity: If these groups are attached to the

-carbon of an acrylamide (e.g., Enaminoacrylates), they act as electron donors.

- Effect: They deactivate the double bond toward Michael addition with cysteine (the target in covalent drugs).
- Comparison: Piperidine is a stronger donor than morpholine. Therefore, a -piperidinoacrylamide is less reactive (more stable/selective) toward cysteine than a -morpholinoacrylamide.

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